Dispiro[3.1.36.14]decan-2-ylmethanamine
Description
Dispiro[3.1.36.14]decan-2-ylmethanamine is a structurally complex compound featuring a dispirocyclic framework with a methanamine substituent. Its unique architecture combines two spiro junctions (3.1.3 and 6.1.4), creating a rigid, three-dimensional geometry. This rigidity may enhance stability and influence interactions with biological targets or materials.
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZKZBRFFQDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[313614]decan-2-ylmethanamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of Dispiro[3.1.36.14]decan-2-ylmethanamine may involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.1.36.14]decan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Dispiro[3.1.36.14]decan-2-ylmethanamine has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in catalysis and material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[3.1.36.14]decan-2-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Methanamine Derivatives
The following table summarizes key structural and functional differences between Dispiro[3.1.36.14]decan-2-ylmethanamine and related compounds:
Key Observations :
- Ring Systems: this compound’s dual spiro junctions distinguish it from monospiro analogs like 1,4-dioxaspiro[4.5]decan-7-ylmethanamine.
- Substituent Effects : The methanamine group in this compound may confer basicity and hydrogen-bonding capacity, similar to 1,4-dioxaspiro derivatives. However, pyridine-containing analogs (e.g., [8-(pyridin-2-yl)-...]) exhibit enhanced solubility and metal-binding properties .
Physicochemical Properties
- Thermal Stability : Rigid dispiro frameworks (e.g., ’s fluorene-based systems) exhibit high thermal decomposition temperatures (>300°C), suggesting similar stability for the target compound .
- Optical Properties : Chiral dispirocyclotriphosphazenes () display tunable photoluminescence, hinting that the target compound’s electronic structure might be modifiable via substituent engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
